molecular formula C20H18FN3OS2 B12453519 5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide

5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide

Cat. No.: B12453519
M. Wt: 399.5 g/mol
InChI Key: BILMRLDXFDDBAS-UHFFFAOYSA-N
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Description

5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

The synthesis of 5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzylamine with thiophene-3-carboxylic acid derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Chemical Reactions Analysis

5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of this compound .

Properties

Molecular Formula

C20H18FN3OS2

Molecular Weight

399.5 g/mol

IUPAC Name

5-benzyl-2-[(4-fluorophenyl)carbamothioylamino]-4-methylthiophene-3-carboxamide

InChI

InChI=1S/C20H18FN3OS2/c1-12-16(11-13-5-3-2-4-6-13)27-19(17(12)18(22)25)24-20(26)23-15-9-7-14(21)8-10-15/h2-10H,11H2,1H3,(H2,22,25)(H2,23,24,26)

InChI Key

BILMRLDXFDDBAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=S)NC2=CC=C(C=C2)F)CC3=CC=CC=C3

Origin of Product

United States

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